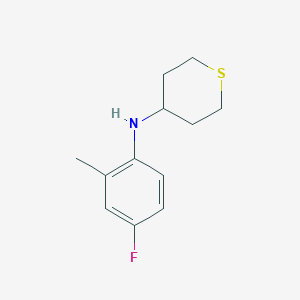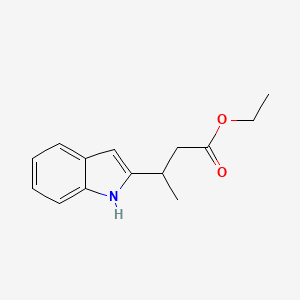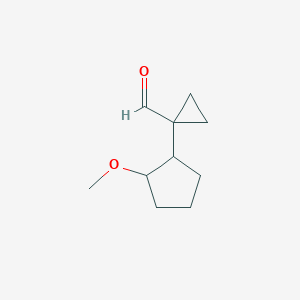
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclopentyl group with a methoxy substituent and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane derivatives with methoxycyclopentane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopropane-1-carbaldehyde: Lacks the methoxycyclopentyl group, making it less complex and potentially less reactive.
2-Methoxycyclopentylmethanol: Contains a primary alcohol instead of an aldehyde group, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-methoxycyclopentyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h7-9H,2-6H2,1H3 |
InChI Key |
HDLUEJJSIKNHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13271046.png)

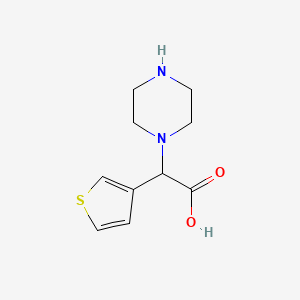
![2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride](/img/structure/B13271080.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
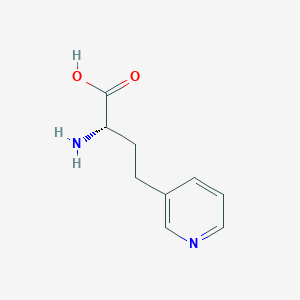
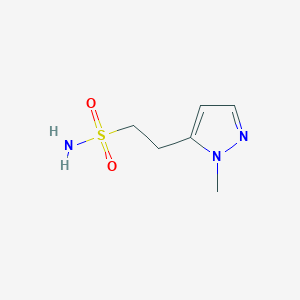
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13271119.png)
